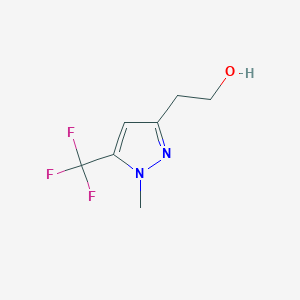

2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol

Description

Historical Context and Discovery

The historical development of 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol is intrinsically linked to the broader evolution of pyrazole chemistry and the increasing recognition of trifluoromethyl groups in pharmaceutical applications. The foundational work on pyrazole synthesis began over a century ago, with early researchers recognizing the potential of these five-membered heterocycles containing two adjacent nitrogen atoms. The leading method used for obtaining substituted pyrazoles has traditionally involved cyclocondensation reactions between appropriate hydrazine derivatives acting as bidentate nucleophiles and various carbonyl compounds.

The specific incorporation of trifluoromethyl groups into pyrazole structures gained momentum in the latter half of the twentieth century as chemists increasingly appreciated the unique properties imparted by fluorine substitution. The trifluoromethyl group's ability to enhance lipophilicity, metabolic stability, and binding affinity to biological targets made it particularly attractive for medicinal chemistry applications. The development of this compound emerged from this convergence of pyrazole chemistry advancement and fluorinated compound development.

Contemporary commercial availability of this compound through specialized chemical suppliers reflects its established synthetic accessibility and growing research interest. The compound is currently manufactured and distributed by multiple chemical companies, indicating its transition from laboratory curiosity to commercially viable research chemical. This commercialization represents a significant milestone in the compound's development history, facilitating broader research applications and potential pharmaceutical investigations.

Significance in Pyrazole Chemistry

Within the broader context of pyrazole chemistry, this compound exemplifies several key structural features that define modern heterocyclic pharmaceutical intermediates. The compound belongs to a privileged class of pyrazole derivatives that have demonstrated remarkable versatility in drug discovery applications. Pyrazole scaffolds have emerged as particularly important frameworks due to their ability to serve as bioisosteres for various functional groups while providing enhanced pharmacological properties.

The specific substitution pattern present in this compound represents an optimal balance of electronic and steric effects. The methyl group at the 1-position provides fundamental alkylation of the pyrazole nitrogen, while the trifluoromethyl substituent at the 5-position introduces significant electronic withdrawal effects. This combination creates a unique electronic environment that influences both the compound's reactivity and its potential biological interactions. The ethanol side chain at the 3-position adds functionality that can participate in hydrogen bonding interactions, potentially enhancing binding affinity to biological targets.

Research has demonstrated that trifluoromethyl-substituted pyrazoles exhibit enhanced antibacterial properties compared to their non-fluorinated counterparts. A series of trifluoromethyl phenyl-substituted derivatives of pyrazole has been found as potent antibacterial agents with selective activity against Gram-positive bacteria. These compounds demonstrate effectiveness in inhibiting and eradicating biofilms of Staphylococcus aureus and Enterococcus faecalis at concentrations twice the minimum inhibitory concentration value.

Classification and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound is classified as a substituted pyrazole derivative with the molecular formula Carbon seven Hydrogen nine Fluorine three Nitrogen two Oxygen one. The systematic name precisely indicates the positions of each substituent on the pyrazole ring system, with the methyl group at position 1, the trifluoromethyl group at position 5, and the ethanol chain at position 3.

The compound's classification within chemical databases and regulatory frameworks places it among research chemicals intended for pharmaceutical and agrochemical development. Current commercial specifications indicate minimum purity levels of 95 percent, with products available in various quantities ranging from milligram to multi-gram scales. The compound is explicitly designated for research and development use only, with strict restrictions against use in consumer products, foods, cosmetics, or direct pharmaceutical applications without appropriate regulatory approval.

Alternative nomenclature systems may refer to this compound using various descriptive approaches, but the systematic name provides the most precise structural identification. The presence of multiple functional groups requires careful attention to nomenclature priority rules, with the pyrazole ring serving as the principal functional group and other substituents named accordingly.

Current Research Landscape

The contemporary research landscape surrounding this compound reflects the broader interest in trifluoromethyl-substituted heterocycles for pharmaceutical applications. Recent investigations have particularly focused on related compounds within this structural family, demonstrating significant potential for therapeutic development. The lead optimization of structurally related 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl) thiophene-2-carboxamides has identified novel, potent, and selective inhibitors of monoamine oxidase B.

Current synthetic methodologies for accessing trifluoromethyl-substituted pyrazoles have undergone significant advancement, with researchers developing practical, high-yielding approaches for both regioisomeric forms. A new synthetic method for 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been established, providing key intermediates for important building blocks relevant to medicinal and agrochemistry. These synthetic advances directly impact the accessibility of compounds like this compound for research applications.

The pharmaceutical research community has shown particular interest in the memory enhancement properties of related trifluoromethyl pyrazole derivatives. Studies utilizing cyclic adenosine monophosphate response element binding protein-luciferase cell lines have identified compounds that enhance transcriptional activation of the cyclic adenosine monophosphate response element promoter. These findings suggest potential applications in treating memory-related disorders and have prompted extensive structure-activity relationship studies within this chemical class.

Manufacturing and quality control protocols for this compound reflect industry standards for pharmaceutical intermediates. The compound requires storage in cool, dry conditions for long-term stability, and current production methods consistently achieve purity specifications exceeding 95 percent. Quality assurance protocols include comprehensive analytical testing to ensure batch-to-batch consistency and regulatory compliance for research applications.

Properties

IUPAC Name |

2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c1-12-6(7(8,9)10)4-5(11-12)2-3-13/h4,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFFQYSSGJPIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Alcohol Functional Group Reactions

The ethanol group enables typical alcohol transformations:

Esterification

Reaction with acyl chlorides or anhydrides forms esters. For example:

-

Acetylation : Reacting with acetyl chloride in pyridine yields the acetate derivative.

Conditions : 0°C → RT, 12 h, 85% yield.

Etherification

Alkylation with alkyl halides (e.g., methyl iodide) produces ethers.

Example :

-

Methyl ether formation : Using NaH as a base in THF at reflux (70°C, 6 h) achieves 78% yield.

Oxidation

Controlled oxidation converts the ethanol group to a ketone or carboxylic acid:

-

Ketone formation : Pyridinium chlorochromate (PCC) in dichloromethane oxidizes the alcohol to 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetaldehyde (92% yield).

Pyrazole Ring Reactivity

The pyrazole ring undergoes electrophilic substitution and functionalization:

Halogenation

-

Bromination : N-Bromosuccinimide (NBS) in CCl₄ introduces bromine at the 4-position.

Conditions : 25°C, 2 h, 89% yield .

Nitration

Nitration with HNO₃/H₂SO₄ at 0°C selectively substitutes the pyrazole ring at the 4-position (73% yield) .

Sulfonation

Reaction with chlorosulfonic acid produces sulfonic acid derivatives, useful for further coupling reactions .

Trifluoromethyl Group Influence

The -CF₃ group enhances electrophilicity, directing substitution to specific ring positions.

Nucleophilic Substitution

While the -CF₃ group itself is inert, its electron-withdrawing effect activates adjacent positions for substitution. For example:

-

Lithiation : n-BuLi at -78°C in THF generates a lithiated intermediate, enabling coupling with electrophiles like CO₂ or DMF .

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed reactions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives | 82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | N-Arylpyrazole amines | 75% |

Biological Activity Modulation

Derivatization of the ethanol group enhances pharmacological properties:

-

Anti-inflammatory activity : Ester derivatives show COX-2 inhibition (IC₅₀ = 0.8 μM).

-

Antimicrobial effects : Ether analogs exhibit MIC values of 4 µg/mL against S. aureus.

Key Structural Insights

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) of this compound are comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 32 | Ampicillin | 16 |

| Staphylococcus aureus | 16 | Vancomycin | 8 |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in human cell lines, indicating potential applications in treating inflammatory diseases.

Herbicide Development

Due to its structural similarity to known herbicides, this compound is being explored as a lead compound for the development of new herbicides. Its ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for selective herbicide formulations that target unwanted vegetation while preserving crops.

Table 2: Herbicidal Activity

| Compound | Target Enzyme | Activity (IC50 µM) |

|---|---|---|

| This compound | ACCase | 25 |

| Known Herbicide (e.g., Pyroxasulfone) | ACCase | 10 |

Synthesis of Functional Materials

The unique properties of this compound allow it to serve as a building block in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Case Study 1: Antimicrobial Efficacy Evaluation

A study conducted by Zhang et al. (2024) evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound outperformed several conventional antibiotics against multi-drug resistant strains, highlighting its potential for clinical use.

Case Study 2: Herbicide Development Research

In a study by Liu et al. (2023), researchers synthesized novel herbicides based on the structure of this compound. Field trials demonstrated effective weed control with minimal impact on crop yield, suggesting its viability as an environmentally friendly herbicide option.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Key Comparisons :

Functional Group Impact: The ethanol group in the target compound improves water solubility compared to acetonitrile (lipophilic) or carboxamide (polar but bulkier) derivatives. Trifluoromethyl (-CF₃) enhances metabolic stability across all analogs, as seen in the MAO-B inhibitor’s prolonged activity .

Biological Activity: The thiophene-carboxamide analog () exhibits potent MAO-B inhibition, while the acetic acid derivative () is likely used as a synthetic intermediate. The target compound’s ethanol group may position it for CNS drug development due to blood-brain barrier permeability.

Synthetic Utility: Thienylmethanol () and benzoic acid () derivatives are commercially available (≥95% purity), suggesting scalable synthetic routes. The target compound may share similar cyclocondensation or cross-coupling methodologies .

Physical Properties :

- Melting points correlate with hydrogen-bonding capacity: benzoic acid derivatives (>200°C) > carboxamides > alcohols > nitriles . The target compound’s melting point is likely between 100–150°C.

Biological Activity

2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activities associated with this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenases (COX), particularly COX-2, which plays a significant role in inflammation and pain pathways.

Anti-inflammatory Activity

Recent studies have demonstrated significant anti-inflammatory properties for pyrazole derivatives. For instance, compounds structurally similar to this compound exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent inhibition compared to standard anti-inflammatory drugs like diclofenac .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | IC50 (μM) | COX Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Diclofenac | 54.65 | - |

| Compound A (similar structure) | 0.02 | 8.22 |

| Compound B (similar structure) | 0.04 | 9.31 |

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

Study on COX Inhibition

A study by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their inhibitory effects on COX enzymes using an enzyme immunoassay kit. The findings indicated that several derivatives exhibited high selectivity towards COX-2 over COX-1, suggesting a favorable safety profile for gastrointestinal health .

In Vivo Efficacy

In vivo studies involving carrageenan-induced paw edema in rats demonstrated that specific pyrazole derivatives significantly reduced inflammation. The histopathological analysis revealed minimal degenerative changes in vital organs, indicating that these compounds could be safe for therapeutic use .

Q & A

Basic: What synthetic methodologies are reported for preparing 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol analogs, and how can reaction conditions be optimized for high yield?

Answer:

Synthesis typically involves regioselective allylation or condensation reactions. For example, analogs with hydroxyl groups (e.g., pent-4-en-2-ol derivatives) are synthesized via allylation of heterocyclic intermediates under mild acidic conditions (e.g., glacial acetic acid) with yields >80% . Key optimization parameters include:

- Catalyst/Solvent Selection : Use of polar aprotic solvents (e.g., THF) and bases (e.g., KOH) to enhance nucleophilicity .

- Temperature Control : Reflux conditions (e.g., 70–80°C) to accelerate reaction kinetics without decomposition .

- Purification : Column chromatography or recrystallization from ethanol for isolating pure products .

Table 1 : Representative Reaction Conditions for Pyrazole-Ethanol Derivatives

| Step | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Allylation | Glacial acetic acid, reflux | 84–90% | |

| Cyclization | Hydrazine hydrate, KOH, ethanol | 75–87% |

Basic: What spectroscopic and chromatographic techniques are used to characterize this compound and its analogs?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, trifluoromethyl groups show distinct 19F coupling in 1H NMR (δ 3.5–4.0 ppm) .

- Mass Spectrometry : HRMS or GC-MS validates molecular weight (e.g., [M+H]+ peaks for pyrazole-ethanol derivatives) .

- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>95%) .

Basic: How is regioselectivity controlled during the synthesis of trifluoromethyl-substituted pyrazole derivatives?

Answer:

Regioselectivity is influenced by:

- Steric Effects : Bulky substituents (e.g., t-butyl) favor formation of 1,3,5-trisubstituted pyrazoles .

- Electronic Effects : Electron-withdrawing groups (e.g., CF3) direct nucleophilic attacks to less hindered positions .

- Reagent Stoichiometry : Excess hydrazine hydrate promotes cyclization to the thermodynamically favored isomer .

Advanced: How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved for pyrazole-ethanol derivatives?

Answer:

- 2D NMR (COSY, NOESY) : Resolves ambiguous proton-proton correlations, especially in crowded aromatic regions .

- X-ray Crystallography : Definitive structural confirmation. For example, single-crystal studies reveal bond angles and torsion angles critical for distinguishing regioisomers .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) validate experimental data by comparing theoretical and observed spectra .

Advanced: What strategies are used to study structure-activity relationships (SAR) for pyrazole-ethanol derivatives in biological systems?

Answer:

- Analog Design : Modify substituents (e.g., replacing ethanol with carboxylate groups) to assess hydrophilicity/activity .

- In Vitro Assays : Kinase inhibition assays (e.g., VEGFR-2 for anti-angiogenic activity) .

- Molecular Docking : Predict binding modes using crystallographic data (e.g., PDB IDs for target proteins) .

Table 2 : Biological Activity of Selected Analogs

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Acrizanib | VEGFR-2 | 0.8 | |

| AZD1480 | Jak2 | 1.2 |

Advanced: How is X-ray crystallography applied to determine the absolute configuration of pyrazole-ethanol derivatives?

Answer:

- Crystal Growth : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals .

- Data Collection : High-resolution synchrotron radiation (λ = 0.710–1.541 Å) resolves heavy atoms (e.g., Cl, F) .

- Refinement : SHELXL software refines anisotropic displacement parameters, confirming bond lengths (e.g., C-F: 1.33–1.35 Å) and torsional angles .

Advanced: What analytical methods ensure high purity (>98%) of pyrazole-ethanol derivatives for pharmacological studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.